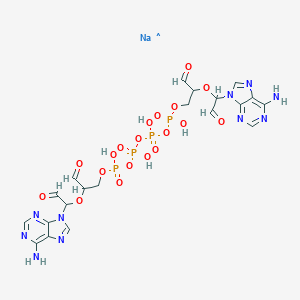
2,6-Dimethyl-3,5-dinitrobenzoic acid
説明
2,6-Dimethyl-3,5-dinitrobenzoic acid is a derivative of 3,5-Dinitrobenzoic acid . It is an organic compound that is used in various applications .
Molecular Structure Analysis
The molecular structure of 2,6-Dimethyl-3,5-dinitrobenzoic acid involves a benzene ring substituted with two nitro groups and two methyl groups . The exact positions of these substituents can influence the properties of the molecule .科学的研究の応用
A cocrystal of 2,3-dimethylquinoxaline with 3,5-dinitrobenzoic acid (not exactly 2,6-Dimethyl-3,5-dinitrobenzoic acid but closely related) was found to exhibit potential applications in photocatalysis and photocatalysis-based materials due to its monoclinic structure, spectroscopic features, and thermal behavior (Faizan, Nunes Rodrigues, & Ahmad, 2019).
The compound has been utilized in serum creatinine assays, where the methyl-3,5-dinitrobenzoate neutral-supernate method offers improved precision and greater specificity (Parekh & Sims, 1977).
It's used in modeling chemisorption in organic salts, as seen in the case of diaquabis(dimethyl sulfoxide)bis(3,5-dinitrobenzoato)zinc(II), with copper, nickel, and cobalt analogs also prepared (Miminoshvili et al., 2003).
The 1:2 adduct between phenoxyacetic acid and 3,5-dinitrobenzoic acid is used to study hydrogen-bonded cyclic dimers and unusual one-bond hydrogen bonds (Lynch, Smith, Byriel, & Kennard, 1991).
Its application in the study of strong OHN hydrogen bonds and proton transfer mechanisms is highlighted in research involving 3,5-dinitrobenzoic acid with 3,5-dimethylpyridine (Majerz & Gutmann, 2011).
Co-crystallization of 3,5-dinitrobenzoic acid with antipsychotic agents has been explored to produce complex salts with different properties (Shaibah et al., 2019).
Its role in aromatic nucleophilic substitution reactions is evident in studies involving 4-methoxy- and 4-chloro-3,5-dinitrobenzoic acids (HasegawaYoshinori, 1983).
The antibacterial compound 4-(Dimethyl Amino) Pyridine:3,5-Dinitrobenzoic Acid (DAPDB) has been studied for its extraordinary basicity and strong stability due to resonance stabilization, with significant implications in antibacterial applications (Beaula, Muthuraja, Dhandapani, & Jothy, 2018).
特性
IUPAC Name |
2,6-dimethyl-3,5-dinitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O6/c1-4-6(10(14)15)3-7(11(16)17)5(2)8(4)9(12)13/h3H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLANLQYZMDREKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00411319 | |
| Record name | 2,6-dimethyl-3,5-dinitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00411319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethyl-3,5-dinitrobenzoic acid | |
CAS RN |
118561-70-9 | |
| Record name | 2,6-dimethyl-3,5-dinitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00411319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1-Bromo-4-[12-(4-bromophenoxy)dodecoxy]benzene](/img/structure/B39095.png)








